molecular formula C10H15NO B1623526 2-(2,3-Dimethyl-phenoxy)-ethylamine CAS No. 72955-83-0

2-(2,3-Dimethyl-phenoxy)-ethylamine

Cat. No. B1623526
CAS RN: 72955-83-0
M. Wt: 165.23 g/mol
InChI Key: QFFKNTCASXEPOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(2,3-Dimethyl-phenoxy)-ethylamine” are not available, related compounds such as “2-(2,3-DIMETHYL-PHENOXY)-2-METHYL-PROPIONIC ACID” can be synthesized from 2,3-dimethylphenol and Chlorobutanol .

Scientific Research Applications

Postharvest Fruit and Vegetable Quality Maintenance

Research has shown that certain compounds can inhibit ethylene action, which is crucial for controlling physiological processes in plants. In postharvest storage, ethylene can accelerate quality loss and senescence in fruits and vegetables. Inhibitors like polyamines and 1-methylcyclopropene (1-MCP) have been effective in maintaining quality and extending shelf-life. Additionally, ethylene scavengers, combining adsorbers with catalysts, have shown promising results in preserving postharvest fruit and vegetable quality (Martínez-Romero et al., 2007).

Environmental and Health Impact of Endocrine Disruptors

Compounds like bisphenol A and phthalates have been identified as endocrine disruptors, influencing obesity and glucose metabolism disorders. These chemicals interfere with cell signaling pathways involved in weight and glucose homeostasis. The growing interest in the environmental and health impacts of these compounds necessitates further well-designed prospective studies to understand their effects better (Stojanoska et al., 2017).

Antioxidant Capacity Assays

The chemistry behind antioxidant capacity assays has been thoroughly reviewed, categorizing assays based on hydrogen atom transfer reactions and those based on electron transfer. These assays are crucial for understanding the antioxidant capacities of various compounds, suggesting a pathway for exploring the potential antioxidant activities of 2-(2,3-Dimethyl-phenoxy)-ethylamine derivatives (Huang, Ou, & Prior, 2005).

Bioactivities of Phenolic Compounds

2,4-Di-tert-butylphenol and its analogs, similar in structure to the target compound, have been found in various organisms and exhibit potent toxicity against many testing organisms. Understanding the natural sources and bioactivities of these phenolic compounds could provide insight into the potential bioactivities of this compound (Zhao et al., 2020).

Ethylene Perception Inhibition in Fruits and Vegetables

The inhibitor 1-MCP's effect on fruits and vegetables highlights the importance of understanding ethylene's role in ripening and senescence. The commercial application of 1-MCP to improve the maintenance of product quality could suggest areas where this compound derivatives might be applied, particularly in agricultural or botanical research (Watkins, 2006).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKNTCASXEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424430
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72955-83-0
Record name 2-(2,3-Dimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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